molecular formula C38H74ClN2O4+ B607030 Decamethoxine CAS No. 38146-42-8

Decamethoxine

Cat. No.: B607030
CAS No.: 38146-42-8
M. Wt: 658.5 g/mol
InChI Key: MHCHXQXZLISYMN-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Decamethoxine can be synthesized through a multi-step process involving the reaction of decamethylene diamine with dimethyl carbomethoxymethyl chloride. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired bisquaternary ammonium compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then subjected to rigorous quality control measures to ensure its efficacy and safety for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Decamethoxine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted ammonium compounds .

Scientific Research Applications

Decamethoxine has a wide range of scientific research applications, including:

Mechanism of Action

Decamethoxine exerts its effects primarily through its interaction with microbial cell membranes. The bisquaternary ammonium structure allows it to bind to the negatively charged components of the cell membrane, leading to disruption of membrane integrity and subsequent cell death. This mechanism is effective against a wide range of microorganisms, including bacteria, fungi, and viruses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decamethoxine is unique due to its high efficacy and broad-spectrum antimicrobial activity. It has been shown to be more effective than some of its counterparts, such as miramistin and polyhexanide, in certain applications . Additionally, its ability to inhibit biofilm formation makes it particularly valuable in preventing infections associated with medical devices .

Properties

CAS No.

38146-42-8

Molecular Formula

C38H74ClN2O4+

Molecular Weight

658.5 g/mol

IUPAC Name

10-[dimethyl-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl]azaniumyl]decyl-dimethyl-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl]azanium;chloride

InChI

InChI=1S/C38H74N2O4.ClH/c1-29(2)33-21-19-31(5)25-35(33)43-37(41)27-39(7,8)23-17-15-13-11-12-14-16-18-24-40(9,10)28-38(42)44-36-26-32(6)20-22-34(36)30(3)4;/h29-36H,11-28H2,1-10H3;1H/q+2;/p-1

InChI Key

MHCHXQXZLISYMN-UHFFFAOYSA-M

SMILES

CC1CCC(C(C1)OC(=O)C[N+](C)(C)CCCCCCCCCC[N+](C)(C)CC(=O)OC2CC(CCC2C(C)C)C)C(C)C.[Cl-].[Cl-]

Canonical SMILES

CC1CCC(C(C1)OC(=O)C[N+](C)(C)CCCCCCCCCC[N+](C)(C)CC(=O)OC2CC(CCC2C(C)C)C)C(C)C.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decamethoxine;  Dekametoksin.

Origin of Product

United States
Customer
Q & A

Q1: How does decamethoxine exert its antimicrobial effect?

A1: this compound, a quaternary ammonium compound, primarily acts by disrupting bacterial cell membranes. [] Its cationic nature allows it to interact with the negatively charged phospholipids in bacterial membranes, leading to increased permeability and leakage of cellular contents. [] This disruption ultimately results in bacterial cell death. []

Q2: Does this compound affect human cells in the same way as bacterial cells?

A2: While this compound effectively targets bacterial cell membranes, research suggests it has minimal impact on human cells. [] This selective toxicity is attributed to the significant differences in membrane composition between bacterial and human cells. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound's molecular formula is C26H52Cl2N4O4, and its molecular weight is 559.66 g/mol. []

Q4: What spectroscopic data is available to characterize this compound?

A4: Desorption-field mass spectrometry analysis of this compound revealed intensive quasimolecular ions [M.Cl]+ and [M]++, confirming its presence in samples. [] This technique proves reliable in identifying bisquaternary ammonium compounds like this compound. [] Further research also utilized UV/Vis spectroscopy, observing spectral shifts indicative of supramolecular interactions between this compound and curcumin, impacting its adsorption characteristics on silica. []

Q5: What applications of this compound are being explored in wound healing?

A5: this compound's potent antimicrobial activity makes it valuable in managing wound infections. [] It is incorporated into various wound dressings, including those based on calcium alginate [] and poly(2-hydroxyethyl methacrylate). [] These dressings provide controlled release of this compound directly into the wound site, promoting a clean healing environment. []

Q6: Can this compound be used with other antimicrobial agents?

A6: Research suggests that this compound can potentiate the antimicrobial activity of other agents. For instance, combining this compound with poviargol significantly enhanced its bactericidal and disinfecting effects against chronic purulent otitis media pathogens. [] Additionally, subinhibitory concentrations of this compound were found to increase the susceptibility of fluoroquinolone and tobramycin resistant Pseudomonas aeruginosa strains to these antibiotics. []

Q7: How stable is this compound under different storage conditions?

A7: While detailed stability data from the provided research is limited, one study did analyze the impact of povidone-iodine dissolution on its antimicrobial efficacy. [] The findings indicated a reduction in efficacy for a 2% povidone-iodine solution. [] This highlights the importance of carefully considering formulation and storage conditions to maintain this compound's stability and efficacy.

Q8: What strategies are employed to improve the delivery and bioavailability of this compound?

A8: Various delivery systems are being explored to enhance this compound's therapeutic efficacy. Incorporating this compound into dental medicinal films [] aims to provide controlled and localized release within the oral cavity, improving treatment outcomes for conditions like aphthous stomatitis. [] Additionally, nebulized delivery of this compound is being investigated for managing respiratory infections, enabling direct application to the respiratory tract. []

Q9: What preclinical models are used to investigate this compound's efficacy?

A9: Animal models, particularly rodent models, are frequently employed to assess the efficacy of this compound. For instance, a rat model of experimental peritonitis demonstrated that this compound solutions effectively reduced inflammation and promoted healing. [] Similarly, in a rat model of chronic purulent-necrotic wounds, local application of this compound accelerated wound closure and epithelialization. []

Q10: Is there evidence supporting this compound's efficacy in clinical settings?

A10: Several clinical studies highlight the therapeutic benefits of this compound. In patients with acute infectious exacerbations of COPD, nebulized this compound significantly reduced hospitalization duration compared to placebo. [] Furthermore, in patients with purulent inflammatory diseases, topical application of this compound effectively reduced microbial load and promoted wound healing. []

Q11: Are there concerns about cross-resistance with other antimicrobial agents?

A11: Importantly, research indicates that Candida albicans strains resistant to this compound remained susceptible to other antifungal agents like decaminum, levorinum, and nystatin. [] This lack of cross-resistance highlights the potential for utilizing this compound in combination therapy or as an alternative treatment option for infections involving resistant strains.

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